molecular formula C11H16N2O5S B2705251 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid CAS No. 854035-86-2

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

Cat. No.: B2705251
CAS No.: 854035-86-2
M. Wt: 288.32
InChI Key: PAGBNETUTYKLIL-UHFFFAOYSA-N
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Description

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a diethylsulfamoyl group and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydropyridinone ring, followed by the introduction of the diethylsulfamoyl group through a sulfonation reaction. The final step involves the acylation of the intermediate to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The diethylsulfamoyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its interaction with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridinone derivatives and sulfonamide-containing molecules. Examples include:

    2,6-Pyridinedicarboxylic acid: A related compound with a similar pyridine ring structure.

    Diethylsulfamoyl derivatives: Compounds with the diethylsulfamoyl group but different core structures.

Uniqueness

What sets 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid apart is its unique combination of a diethylsulfamoyl group and a dihydropyridinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-3-13(4-2)19(17,18)9-5-6-10(14)12(7-9)8-11(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGBNETUTYKLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854035-86-2
Record name 2-[5-(diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
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